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Compound of Interest

Compound Name: BMS-605541

Cat. No.: B1667228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of BMS-605541, a

potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Understanding the cross-reactivity of kinase inhibitors is paramount in drug development to

anticipate potential off-target effects and to delineate the full spectrum of a compound's

biological activity. This document summarizes the available quantitative data, details relevant

experimental methodologies, and visualizes the compound's primary signaling pathway and

known kinase interactions.

Quantitative Kinase Inhibition Profile of BMS-605541
BMS-605541 is a selective inhibitor of VEGFR-2, a key mediator of angiogenesis.[1] The

compound exhibits potent inhibition of VEGFR-2 with a Ki value of 49 nM and an IC50 of 23

nM.[1] While BMS-605541 has been profiled against a broad panel of over 200 kinases and

demonstrated a greater than 50-fold selectivity for its primary target over other kinases, the

detailed data from this comprehensive screen is not publicly available. The table below

summarizes the known inhibitory activities of BMS-605541 against its primary target and select

off-targets.
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Kinase Target IC50 (nM) Ki (nM) Reference

VEGFR-2 (KDR/Flk-1) 23 49 [1]

VEGFR-1 (Flt-1) 400 - [1]

PDGFR-β 200 - [1]

Signaling Pathway and Cross-Reactivity Overview
The following diagram illustrates the central role of VEGFR-2 in the angiogenesis signaling

cascade and highlights the known cross-reactivity of BMS-605541 with other receptor tyrosine

kinases.
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Caption: BMS-605541 targets the VEGFR-2 signaling pathway, with off-target activity on

VEGFR-1 and PDGFR-β.
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While the specific protocol used for the comprehensive kinase profiling of BMS-605541 is not

publicly available, a representative experimental methodology for a VEGFR-2 kinase assay is

provided below for reference.

Representative VEGFR-2 Kinase Assay Protocol
This protocol is based on a homogenous, luminescence-based assay that measures the

amount of ATP remaining in solution following a kinase reaction.

1. Reagents and Materials:

Recombinant human VEGFR-2 kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

ATP (Adenosine 5'-triphosphate)

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

BMS-605541 (or other test compounds) dissolved in DMSO

Luminescent kinase assay reagent (e.g., ADP-Glo™)

White, opaque 96-well or 384-well plates

Plate reader capable of measuring luminescence

2. Experimental Workflow:

The following diagram outlines the key steps in a typical in vitro kinase inhibition assay.
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1. Prepare Kinase Reaction Mixture
(VEGFR-2, Substrate, Buffer)

2. Add Test Compound (BMS-605541)
and ATP to initiate reaction

3. Incubate at Room Temperature

4. Add ADP-Glo™ Reagent
to stop reaction and deplete remaining ATP

5. Add Kinase Detection Reagent
to convert ADP to ATP and generate luminescence

6. Measure Luminescence

7. Calculate % Inhibition

Click to download full resolution via product page

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

3. Assay Procedure:

A kinase reaction mixture containing VEGFR-2 and the peptide substrate in kinase assay

buffer is prepared.
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The test compound (BMS-605541) at various concentrations is added to the wells of the

microplate.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room

temperature.

Following incubation, a luminescent kinase assay reagent is added to stop the kinase

reaction and deplete the remaining ATP.

A second reagent is then added to convert the ADP generated by the kinase reaction back to

ATP, which is then used by a luciferase to generate a luminescent signal.

The luminescence is measured using a plate reader. The intensity of the light signal is

inversely proportional to the kinase activity.

The percentage of inhibition is calculated for each concentration of the test compound

relative to a no-inhibitor control. IC50 values are then determined by fitting the data to a

dose-response curve.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The

experimental protocol provided is a representative example and may not be the exact protocol

used for the generation of the presented BMS-605541 data. For specific applications, it is

recommended to consult the original research publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1667228#cross-reactivity-of-bms-605541-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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